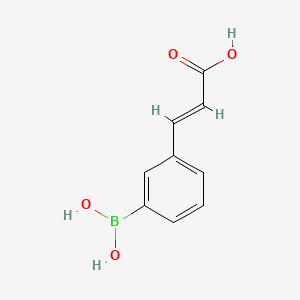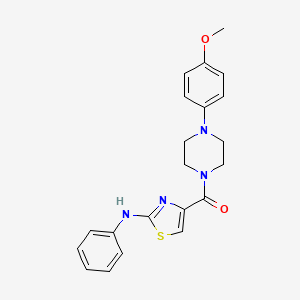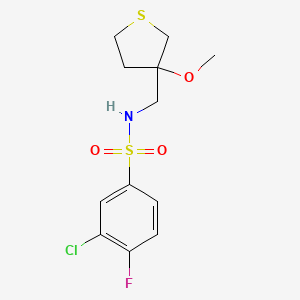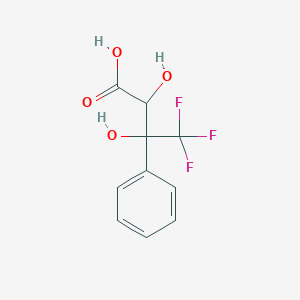
4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid” is a chemical compound with the molecular formula C10H9F3O4 . It has a molecular weight of 250.17 .
Synthesis Analysis
The synthesis of a similar compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, was achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The reactions with hydroxylamine and hydrazine were also investigated .Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid” consists of 10 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid” include a molecular weight of 250.17 . Other properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has demonstrated the utilization of (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, a related compound, as a starting material for synthesizing dendritic branches. These branches are linked to a chiral triol derived from (R)-3-hydroxybutanoic acid, resulting in CF3-substituted dendrimers characterized by NMR and mass spectroscopy. The presence of CF3 groups aids in revealing constitutional heterotopicities due to substituents separated by up to 15 bonds, showcasing the compound's utility in studying molecular structure and diastereotopicity (Greiveldinger & Seebach, 1998).
Environmental Degradation Studies
Perfluorocarboxylic acids (PFCAs), including compounds structurally related to 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid, have been the subject of environmental degradation studies. For instance, Ce-doped modified porous nanocrystalline PbO2 film electrodes were used for the electrochemical mineralization of PFCAs, highlighting the potential for treating environmentally persistent substances through advanced oxidation processes (Niu et al., 2012).
Pharmaceutical Applications
Efforts have been made to synthesize both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, showcasing the relevance of fluorinated compounds in developing pharmaceuticals. This synthesis pathway involves trifluoromethylation, Sharpless asymmetric dihydroxylation, and several other steps, demonstrating the complexity and potential of such compounds in drug development and biological applications (Jiang, Qin, & Qing, 2003).
Advanced Materials
Research on the synthesis and structure of novel copper (II) nitrate complexes of 2,4-dioxo-4-phenylbutanoic acid, a compound closely related to 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid, illustrates the potential of such chemicals in developing new materials with specific optical, electronic, or catalytic properties (Landry, Turnbull, & Twamley, 2007).
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-2,3-dihydroxy-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)9(17,7(14)8(15)16)6-4-2-1-3-5-6/h1-5,7,14,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOJSXRKNQFBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

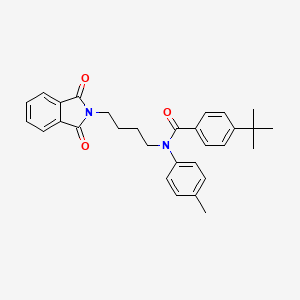
![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)
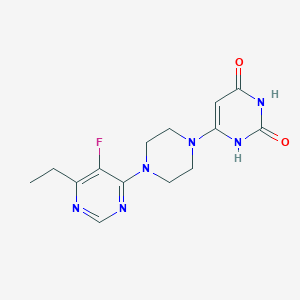
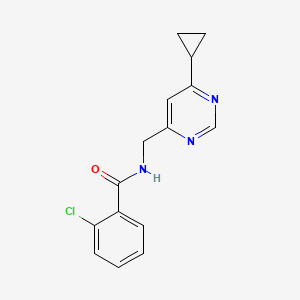
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)
![11-(2,4-dimethoxyphenyl)-9-({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione](/img/structure/B2589437.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)
![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)
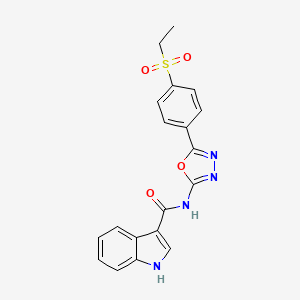
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2589446.png)
